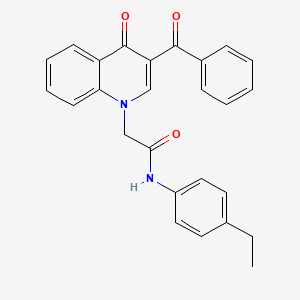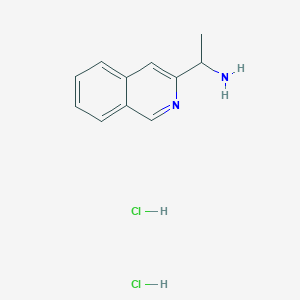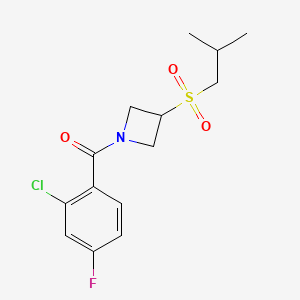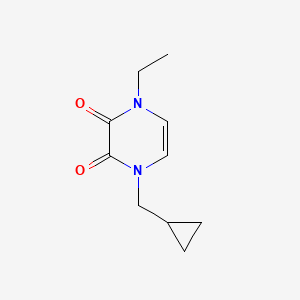
2-(3-benzoyl-4-oxoquinolin-1(4H)-yl)-N-(4-ethylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "2-(3-benzoyl-4-oxoquinolin-1(4H)-yl)-N-(4-ethylphenyl)acetamide" is a derivative of 4-oxoquinoline, a class of organic substances known for their biological and synthetic versatility. These derivatives are of significant interest in medicinal chemistry due to their association with various pharmacological activities, including antibacterial and antiviral properties . The presence of different substituents on the quinoline core can lead to a wide range of biological activities and potential applications in drug development.
Synthesis Analysis
The synthesis of quinoline derivatives often involves multi-step reactions, including cyclization, acylation, and coupling reactions. For instance, the synthesis of similar compounds has been reported through the reaction of ethyl(1E)-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)ethanimidoate with aromatic amines , and the Sonogashira cross-coupling of quinoline carbaldehydes with iodophenyl acetamides . The regioselectivity of reactions, such as N-ethylation, is also a critical factor in the synthesis of these compounds, as demonstrated in the study of N-benzyl-4-oxo-1,4-dihydroquinoline-3-carboxamide .
Molecular Structure Analysis
The molecular structure of quinoline derivatives is often characterized using spectroscopic techniques such as IR, NMR, and mass spectrometry . Theoretical calculations, including density functional theory (DFT), can complement experimental data to provide insights into the vibrational spectroscopy of these molecules . Molecular docking studies can further elucidate the interaction of these compounds with biological targets, as seen in the docking of similar compounds with BRCA2 complex and pyrrole inhibitor, suggesting potential inhibitory activity .
Chemical Reactions Analysis
Quinoline derivatives can participate in various chemical reactions, which are influenced by the structural effects of substituents on the quinoline core. The reactivity of these compounds can be studied through experimental and theoretical methods to understand the influence of different functional groups on the chemical behavior of the molecule . The regioselectivity of reactions, such as the N-ethylation of N-benzyl-4-oxoquinoline derivatives, is an example of the chemical reactivity analysis that can be performed .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives, such as solubility, stability, and reactivity, are crucial for their potential application as pharmaceutical agents. For example, the introduction of specific substituents can improve the plasmatic stability of these compounds, as seen in the development of antifungal agents . Theoretical studies, including DFT calculations, can predict properties like molecular electrostatic potential, frontier molecular orbitals, and nonlinear optical properties, which are essential for understanding the behavior of these molecules under different conditions .
Wissenschaftliche Forschungsanwendungen
Antimicrobial Applications
Research has demonstrated the synthesis and characterization of new quinazoline derivatives with potential antimicrobial properties. For instance, compounds synthesized from related quinazoline structures have been evaluated for their antibacterial and antifungal activities, showing promising results against various strains such as Escherichia coli, Staphylococcus aureus, and Candida species (Desai et al., 2007).
Analgesic and Anti-inflammatory Activities
Studies have also explored the analgesic and anti-inflammatory potentials of quinazolinyl acetamides. Novel synthetic pathways have led to compounds exhibiting significant analgesic and anti-inflammatory effects, with some showing comparable or superior potency to established drugs like diclofenac sodium (Alagarsamy et al., 2015).
Antitumor Activity
The antitumor potential of quinazoline analogues has been a subject of interest. A particular study focused on synthesizing 3-benzyl-substituted-4(3H)-quinazolinones, revealing compounds with broad-spectrum antitumor activity. These synthesized compounds were found to be more potent in inhibiting tumor cell growth compared to the control, 5-FU, indicating their potential as cancer therapeutics (Al-Suwaidan et al., 2016).
Imaging and Diagnostic Applications
Research into imaging and diagnostic applications has led to the evaluation of novel PET ligands based on quinazoline derivatives for their ability to visualize increased expression of translocator proteins in conditions like brain injury. These studies provide insights into the development of diagnostic tools for neurological conditions (Yui et al., 2010).
Chemical Synthesis and Characterization
The chemical synthesis and characterization of quinazoline derivatives have been widely studied, providing valuable methodologies for producing compounds with potential biological activities. These studies offer insights into the chemical properties and reactivity of quinazoline-based compounds, laying the groundwork for further exploration of their applications in various fields of scientific research (Karmakar et al., 2007).
Eigenschaften
IUPAC Name |
2-(3-benzoyl-4-oxoquinolin-1-yl)-N-(4-ethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N2O3/c1-2-18-12-14-20(15-13-18)27-24(29)17-28-16-22(25(30)19-8-4-3-5-9-19)26(31)21-10-6-7-11-23(21)28/h3-16H,2,17H2,1H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZGGRWXBXYHKFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CN2C=C(C(=O)C3=CC=CC=C32)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-benzoyl-4-oxoquinolin-1-yl)-N-(4-ethylphenyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,5-dichloro-N-[1-(propan-2-yl)-1H-pyrazol-3-yl]pyridine-3-sulfonamide](/img/structure/B2506357.png)

![1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide](/img/structure/B2506361.png)



![N-(4-{[(3,4-dimethoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide](/img/structure/B2506368.png)
![5-Methyl-6-[(2-methylpropan-2-yl)oxycarbonylamino]-1H-indazole-7-carboxylic acid](/img/structure/B2506369.png)
![1'-(5-phenylisoxazole-3-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2506370.png)

![1-(6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)-ethanone](/img/structure/B2506373.png)
![N-[2-(3-hydroxyquinoxalin-2-yl)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B2506374.png)